molecular formula C23H18BrN3O B3729556 N-benzyl-3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

N-benzyl-3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B3729556
M. Wt: 432.3 g/mol
InChI Key: RPAGNQBIAKFCNN-UHFFFAOYSA-N
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Description

N-benzyl-3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-benzyl-3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that it exerts its anticancer and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. It has also been suggested that it exerts its analgesic effects by modulating the activity of the opioid receptors.
Biochemical and Physiological Effects:
N-benzyl-3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain. Furthermore, it has been shown to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its high potency and selectivity. It has also been shown to have low toxicity and good solubility in various solvents. However, one of the limitations is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the study of N-benzyl-3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Furthermore, its potential use as a fluorescent probe for the detection of other molecules could also be explored. Finally, the investigation of its potential use in combination with other compounds for enhanced therapeutic effects could also be explored.
Conclusion:
N-benzyl-3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to explore its use in various applications.

Scientific Research Applications

N-benzyl-3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, it has been investigated for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

N-benzyl-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O/c24-19-11-7-10-18(14-19)22-21(16-27(26-22)20-12-5-2-6-13-20)23(28)25-15-17-8-3-1-4-9-17/h1-14,16H,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAGNQBIAKFCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(3-bromophenyl)-1-phenylpyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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